Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate
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Description
The compound “Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate” is a complex organic molecule. It is an intermediate for 202189-78-4 . The molecule has a molecular weight of 516.72 and a molecular formula of C32H44N4O2 .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, a similar compound was prepared from ethyl vanillin with substitution of 3-methyl-2-butenyl group . The synthesized compound was obtained in a good yield and purity, and was characterized by spectroscopic methods (NMR, MS, IR) .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, ethers (which this compound contains) have quite low boiling points for a given molar mass . They also engage in hydrogen bonding with water molecules, affecting their solubility .Safety and Hazards
While specific safety and hazard information for this compound was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46N2O5/c1-6-38-30-20-25(14-15-27(30)32(36)39-7-2)21-31(35)33-28(19-23(3)4)26-12-8-9-13-29(26)34-17-10-11-24(22-34)16-18-37-5/h8-9,12-15,20,23-24,28H,6-7,10-11,16-19,21-22H2,1-5H3,(H,33,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVQXCKVVPQIEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)CCOC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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